molecular formula C29H26ClN5O4 B12189012 N-[2-(3,4-dimethoxyphenyl)ethyl]{1-[(2-chlorophenyl)methyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]{1-[(2-chlorophenyl)methyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}carboxamide

Cat. No.: B12189012
M. Wt: 544.0 g/mol
InChI Key: NNQXACLDWNFRBK-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]{1-[(2-chlorophenyl)methyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple aromatic rings, a carboxamide group, and various substituents, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]{1-[(2-chlorophenyl)methyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the core pyridino[1,2-a]pyridino[2,3-d]pyrimidin scaffold, followed by the introduction of the 2-imino-5-oxo group, and finally the attachment of the 2-(3,4-dimethoxyphenyl)ethyl and 2-chlorophenylmethyl groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]{1-[(2-chlorophenyl)methyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The aromatic rings and other functional groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.

    Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]{1-[(2-chlorophenyl)methyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could modulate receptor activity by binding to specific receptor sites on cell membranes.

    Modulation of Signaling Pathways: The compound may influence cellular signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]{1-[(2-chlorophenyl)methyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}carboxamide can be compared to other similar compounds based on its structural features and properties. Similar compounds may include:

    N-[2-(3,4-dimethoxyphenyl)ethyl]{1-[(2-fluorophenyl)methyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}carboxamide: A similar compound with a fluorine substituent instead of chlorine.

    N-[2-(3,4-dimethoxyphenyl)ethyl]{1-[(2-bromophenyl)methyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}carboxamide: A similar compound with a bromine substituent instead of chlorine.

The uniqueness of this compound lies in its specific combination of substituents and structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H26ClN5O4

Molecular Weight

544.0 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C29H26ClN5O4/c1-38-23-11-10-18(15-24(23)39-2)12-13-32-28(36)20-16-21-27(33-25-9-5-6-14-34(25)29(21)37)35(26(20)31)17-19-7-3-4-8-22(19)30/h3-11,14-16,31H,12-13,17H2,1-2H3,(H,32,36)

InChI Key

NNQXACLDWNFRBK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5Cl)OC

Origin of Product

United States

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